N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
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Overview
Description
N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a difluorophenyl group attached to an isoquinoline ring, which is further connected to a carbothioamide moiety. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide typically involves the condensation of 2,4-difluoroaniline with an appropriate isoquinoline derivative under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) in anhydrous tetrahydrofuran (THF) as a solvent, followed by refluxing the mixture for several hours . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the process is often scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also modulates signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar structure but with a benzamide moiety instead of isoquinoline.
N-(3-ethynyl-2,4-difluorophenyl)sulfonamide: Contains a sulfonamide group and exhibits selective inhibition of Raf kinases.
Uniqueness
N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is unique due to its isoquinoline core, which imparts distinct chemical and biological properties. The combination of difluorophenyl and carbothioamide groups further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2S/c17-13-5-6-15(14(18)9-13)19-16(21)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNVVOSDYYOMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792679 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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